molecular formula C11H8ClNO3 B14664857 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- CAS No. 51639-68-0

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-

Katalognummer: B14664857
CAS-Nummer: 51639-68-0
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: FHMHXFWBJVGQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound known for its unique structure and properties It features a furan ring, a carboxamide group, and a chlorophenyl group, making it a compound of interest in various scientific fields

Vorbereitungsmethoden

The synthesis of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- typically involves the reaction of 4-chloroaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds such as:

    5-(4-Chlorophenyl)-N-(3,5-dimethoxyphenyl)-2-furancarboxamide: This compound has a similar furan ring and chlorophenyl group but differs in the presence of additional methoxy groups.

    N-(4-chlorobenzyl)tetrahydro-2-furancarboxamide: This compound features a tetrahydrofuran ring instead of a furan ring, leading to different chemical properties and applications.

    N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide: This compound includes a thiazole ring, which imparts unique properties compared to the furan ring in 2-Furancarboxamide, N-(4-chlorophenyl)-N-hydroxy-.

Eigenschaften

CAS-Nummer

51639-68-0

Molekularformel

C11H8ClNO3

Molekulargewicht

237.64 g/mol

IUPAC-Name

N-(4-chlorophenyl)-N-hydroxyfuran-2-carboxamide

InChI

InChI=1S/C11H8ClNO3/c12-8-3-5-9(6-4-8)13(15)11(14)10-2-1-7-16-10/h1-7,15H

InChI-Schlüssel

FHMHXFWBJVGQRE-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)N(C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.